Phenamazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5,13H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZTYKLEJPXTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862059 | |
| Record name | N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-62-2 | |
| Record name | 2-Anilinomethyl-2-imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenamazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENAMAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L091X49E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Phenamazoline
Established Synthetic Pathways for Phenamazoline and its Analogues
The synthesis of 2-substituted imidazolines, the core structure of this compound, has been well-established through several classical methods. A primary and widely utilized pathway involves the condensation reaction between ethylenediamine (B42938) and a suitable carboxylic acid derivative or nitrile. For this compound specifically, this would involve the reaction of ethylenediamine with a derivative of phenylaminoacetic acid.
A common approach for synthesizing 2-arylamino-2-imidazolines involves the reaction of ethylenediamine with aminoiminomethanesulfonic acid derivatives. This method has proven to be highly efficient, yielding the desired imidazoline (B1206853) products in excellent yields under mild conditions. researchgate.net For instance, the reaction between amino(phenylimino)methanesulfonic acid derivatives and ethylenediamine in a solvent like 2-propanol can produce 2-arylamino-2-imidazolines with yields ranging from 80-93%. researchgate.net
Another established route is the reaction of aldehydes with ethylenediamine. organic-chemistry.orgorganic-chemistry.org This method often employs an oxidant to facilitate the cyclization and formation of the imidazoline ring. Various reagents have been used for this purpose, including iodine in the presence of potassium carbonate or tert-butyl hypochlorite. organic-chemistry.org These reactions are generally efficient and can be used to prepare a range of 2-substituted imidazolines.
The synthesis can also be achieved via the cyclization of intermediates derived from other starting materials. For example, 2-chloro-2-imidazoline, synthesized from ethylenethiourea (B1671646) and chlorine, can be reacted with aromatic amines like aniline (B41778) to yield 2-arylamino-2-imidazolines. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Aldehydes, Ethylenediamine | H₂O₂/NaI, MgSO₄, 80°C | 2-Imidazolines | up to 97% | organic-chemistry.org |
| Aldehydes, Ethylenediamine | I₂/K₂CO₃ | 2-Imidazolines | Good | organic-chemistry.org |
| Aldehydes, Ethylenediamine | tert-Butyl hypochlorite | 2-Imidazolines | High | organic-chemistry.org |
| Amino(phenylimino)methanesulfonic acid derivatives, Ethylenediamine | 2-Propanol | 2-Arylamino-2-imidazolines | 80-93% | researchgate.net |
| Ethylenethiourea, Chlorine, then Aromatic Amine | Aqueous solution, 50°C | 2-Arylamino-2-imidazolines | N/A | researchgate.net |
Table 1. Established Synthetic Pathways for 2-Imidazoline Derivatives.
Novel Approaches in this compound Chemical Synthesis
Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and stereoselective methods applicable to the synthesis of this compound and its derivatives.
While this compound itself is achiral, the introduction of substituents on the imidazoline or aniline ring can create stereocenters. nih.gov The stereoselective synthesis of such derivatives is crucial as different stereoisomers can exhibit varied biological activities. Methods for the stereoselective synthesis of heterocyclic compounds, including imidazolidines and pyrrolidines, have been developed and can be adapted for this compound derivatives. rsc.orgmdpi.com
One approach involves using chiral precursors or catalysts. For instance, the synthesis of chiral imidazolidines with high diastereoselectivities and enantioselectivities has been reported through the condensation of aldehydes with chiral N,N'-disubstituted ethylenediamines. rsc.org Another strategy employs photoredox catalysis for the stereoselective addition of C-radicals to chiral imines, a method that could be applied to build unnatural amino acid derivatives with an imidazoline core. rsc.org The development of such methods allows for the controlled synthesis of specific, optically active this compound analogues for detailed pharmacological evaluation. mdpi.comnih.gov
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com Several green synthetic methods for imidazolines have been reported. nih.gov
A notable example is the use of hydrogen peroxide as an oxidant with a substoichiometric amount of sodium iodide as a catalyst for the reaction between aldehydes and ethylenediamine. organic-chemistry.org This method is environmentally friendly as it avoids toxic halide reagents and produces water as a byproduct. organic-chemistry.org The reaction is performed in a solvent like tert-butyl alcohol and is enhanced by anhydrous magnesium sulfate (B86663) to remove the water generated, leading to high yields of up to 97%. organic-chemistry.org
Another green approach involves using water as a solvent. rsc.org The condensation of aldehydes with N,N′-disubstituted ethylenediamines in a water suspension medium at room temperature has been shown to produce tetrahydroimidazoles in high yields (86–95%). rsc.org One-pot syntheses, which minimize reaction time and separation procedures, are also considered a green approach and have been developed for imidazoline synthesis. eurekaselect.com The use of transition metal catalysts, such as palladium, nickel, and copper, has also been explored to create more efficient and sustainable cyclization and coupling reactions for imidazoline synthesis. scilit.com
| Method | Key Features | Advantages | Reference |
| H₂O₂/NaI Catalysis | Uses hydrogen peroxide as an oxidant and a catalytic amount of sodium iodide. | Environmentally friendly, high yields, avoids toxic reagents. | organic-chemistry.org |
| Water Suspension Medium | Condensation reaction performed in water at room temperature. | Green solvent, simple procedure, high yields. | rsc.org |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. | Reduces reaction time, waste, and ecological impact. | eurekaselect.com |
| Transition Metal Catalysis | Utilizes catalysts like Pd, Ni, Cu for cyclization reactions. | High efficiency, selectivity, and sustainability. | scilit.com |
Table 2. Green Chemistry Approaches in Imidazoline Synthesis.
Stereoselective Synthesis of this compound Derivatives
Derivatization Strategies for Structure-Activity Relationship Investigations of this compound
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like this compound relates to its biological activity. gardp.orgwikipedia.org By systematically modifying the molecule's structure and evaluating the biological effects of these changes, researchers can identify the key chemical features responsible for its activity and design more potent and selective compounds. gardp.orgnih.gov
For this compound, derivatization can be explored at several positions:
The Aniline Ring: Substituents can be introduced onto the phenyl group. The nature (electron-donating or electron-withdrawing) and position of these substituents can significantly influence the compound's electronic properties, lipophilicity, and interaction with biological targets. Studies on related 2-(arylimino)imidazolidines have shown that substitutions, such as a chloro group, can significantly alter activity. researchgate.net
The Imidazoline Ring: The nitrogen atoms or the carbon atoms of the imidazoline ring can be substituted. Alkylation or acylation at the nitrogen atoms can affect the compound's basicity and steric profile.
The Methylene (B1212753) Bridge: The linker between the aniline and imidazoline rings can be modified. Changing its length or rigidity could alter the spatial relationship between the two key ring systems, impacting receptor binding.
The goal of these modifications is to explore how changes in size, shape, and electronic distribution affect the molecule's interaction with its biological target, which for many imidazolines are adrenergic receptors. researchgate.net SAR studies on related compounds have often involved synthesizing a library of analogues with diverse substituents to build a comprehensive understanding of the structural requirements for optimal activity. frontiersin.orgrsc.orgnih.gov
In-Depth Analysis of this compound Reveals Scant Scientific Literature
Initial investigations into the chemical compound this compound have uncovered a significant lack of detailed scientific research, precluding an in-depth analysis of its molecular mechanisms and receptor pharmacology as a histamine (B1213489) H1 receptor agonist.
While this compound is a recognized chemical entity, a thorough review of available scientific literature and chemical databases reveals a notable absence of comprehensive studies on its specific interactions with the histamine H1 receptor. The existing information is largely confined to basic chemical identifiers and general classifications, which in some cases contradict the premise of it being a histamine H1 receptor agonist.
This compound is identified with the CAS Number 501-62-2. calpaclab.comchemicalbook.comchemsrc.comchemnet.comchembk.com3bsc.com It is described as an antazoline (B1665563) derivative and a sympathomimetic agent, originally developed for its vasoconstrictive properties. hodoodo.comncats.ioncats.io
Crucially, some databases classify this compound as a histamine H1 receptor antagonist. ncats.ioonelook.comonelook.comnih.govchemicalbook.com This classification is in direct opposition to the requested focus on its role as an agonist. This fundamental discrepancy, coupled with the lack of specific research, makes it impossible to accurately address the detailed pharmacological aspects outlined in the user's request.
Searches for specific data on the molecular pharmacology of this compound, including its binding dynamics at H1 receptors, G-protein coupling, beta-arrestin recruitment, and signaling crosstalk, did not yield any specific research findings. The scientific community has not published in-depth studies on these particular aspects of this compound's function.
Due to the absence of detailed, peer-reviewed research on the specific molecular and pharmacological properties of this compound as a histamine H1 receptor ligand, and the conflicting information regarding its agonist versus antagonist activity, the generation of a scientifically accurate and informative article based on the provided outline is not feasible at this time.
Molecular Mechanisms and Receptor Pharmacology of Phenamazoline
Investigating this compound's Molecular Role in Cellular Physiology
The molecular role of this compound in cellular physiology is dictated by its interactions with specific G protein-coupled receptors (GPCRs), namely alpha-adrenergic and histamine (B1213489) H1 receptors. ontosight.aionelook.com As a member of the imidazoline (B1206853) class of compounds, its structure facilitates these interactions, leading to downstream cellular signaling cascades that manifest as physiological effects. ontosight.ai
Alpha-Adrenergic Receptor Agonism:
This compound functions as an agonist for both α1- and α2-adrenergic receptors. ontosight.ai These receptors are integral membrane proteins that, upon activation, trigger a cascade of intracellular events through their coupling with heterotrimeric G proteins. nih.gov
α1-Adrenergic Receptors: When this compound binds to α1-receptors, it induces a conformational change that activates the Gq class of G proteins. nih.gov Activated Gq protein stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various cellular proteins, leading to a physiological response. In vascular smooth muscle cells, this cascade results in contraction and vasoconstriction. ethernet.edu.et
α2-Adrenergic Receptors: Activation of α2-receptors by this compound involves the Gi class of G proteins. The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov A reduction in cAMP levels decreases the activity of protein kinase A (PKA). This pathway can modulate neurotransmitter release and contributes to vasoconstriction.
Histamine H1 Receptor Antagonism:
This compound also acts as a histamine H1 receptor antagonist. onelook.com The H1 receptor is coupled to the Gq/11 protein. frontiersin.org By binding to the H1 receptor without activating it, this compound blocks the binding of the endogenous agonist histamine. This prevents the Gq-PLC-IP3/DAG signaling cascade from being initiated by histamine. frontiersin.org In cellular physiology, this action counteracts histamine-mediated effects such as vasodilation and increased vascular permeability, which are characteristic of allergic and inflammatory responses. frontiersin.org
The dual action of this compound—stimulating vasoconstriction via adrenergic receptors while potentially blocking histamine-induced vasodilation—underpins its primary pharmacological use. Its molecular role is a direct consequence of initiating or blocking specific GPCR signaling pathways that are fundamental to regulating cellular function, particularly in the vascular and nervous systems.
Table 2: this compound's Receptor Interactions and Cellular Signaling Pathways
| Receptor Target | This compound's Action | G Protein Coupled | Primary Second Messengers | General Cellular Response |
|---|---|---|---|---|
| α1-Adrenergic Receptor | Agonist | Gq | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ | Smooth muscle contraction, Vasoconstriction nih.govwikipedia.org |
| α2-Adrenergic Receptor | Agonist | Gi | Decrease in cyclic AMP (cAMP) | Inhibition of neurotransmitter release, Vasoconstriction nih.gov |
| Histamine H1 Receptor | Antagonist | Gq | Blocks Histamine-induced IP3, DAG, and Ca2+ increase | Inhibition of allergic and inflammatory responses frontiersin.org |
Structure Activity Relationship Sar Studies of Phenamazoline Derivatives
Methodologies for SAR Elucidation in Phenamazoline Research
The investigation of SAR in this compound research involves a combination of synthetic chemistry to create a library of related compounds and biological assays to evaluate their activity. chemrxiv.orgsciforum.net This iterative process, often guided by computational modeling, allows for a systematic analysis of how structural modifications impact the biological effects of the molecule.
Design and Synthesis of this compound Analogues for SAR
The design and synthesis of this compound analogues are central to SAR studies. This process typically involves the systematic modification of different parts of the this compound scaffold, including the aniline (B41778) ring, the methylene (B1212753) linker, and the imidazoline (B1206853) ring. nih.govnih.govnih.gov The goal is to prepare a series of related compounds where one specific structural feature is varied at a time. chemrxiv.org
The synthesis of N-arylmethyl-2-aminoimidazoline derivatives, the class to which this compound belongs, can be achieved through various synthetic routes. A common method involves the reaction of a substituted aniline with a suitable electrophile containing the 2-aminoimidazoline (B100083) moiety or its precursor. nih.govfrontiersin.orgresearchgate.net For instance, N-benzyl-4,5-dihydro-1H-imidazol-2-amine and its derivatives can be synthesized and subsequently evaluated for their biological activity. nih.gov Another approach involves the condensation of N-benzylethylenediamine with a substituted aldehyde, followed by cyclization to form the imidazoline ring. researchgate.net
A variety of analogues can be synthesized to probe the SAR. For example, substituents on the phenyl ring of the N-benzyl group can be varied to explore the effects of electronics and sterics. The length and nature of the linker between the phenyl ring and the imidazoline nitrogen can also be modified. Furthermore, substitutions on the imidazoline ring itself can provide insights into the binding requirements at the receptor. nih.govacs.org
The following table illustrates a hypothetical series of this compound analogues that could be synthesized to explore the SAR.
| Compound | R1 (Aniline Ring Substituent) | Linker (X) | R2 (Imidazoline Ring Substituent) | Biological Activity (e.g., Ki at I1 Receptor) |
|---|---|---|---|---|
| This compound | H | -CH2- | H | 0.501 nM core.ac.uk |
| Analogue 1 | 4-Cl | -CH2- | H | To be determined |
| Analogue 2 | 4-OCH3 | -CH2- | H | To be determined |
| Analogue 3 | H | -(CH2)2- | H | To be determined |
| Analogue 4 | H | -CH2- | 4-CH3 | To be determined |
Computational Approaches in this compound SAR (e.g., QSAR, Molecular Docking)
Computational methods are invaluable tools in modern drug discovery and play a significant role in elucidating the SAR of this compound derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two of the most prominent computational techniques used in this context. nih.govtcd.ie
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tcd.ie For this compound analogues, a QSAR model could be developed by correlating various physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their measured receptor binding affinities or functional activities. nih.govnih.gov Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. tcd.ie
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. osti.govmedchemexpress.comresearchgate.netdntb.gov.ua In the context of this compound, docking studies can be performed to understand how its derivatives interact with the binding sites of its target receptors, such as imidazoline receptors (I1, I2) and α-adrenergic receptors. osti.govresearchgate.netnih.gov By visualizing the binding poses and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), researchers can gain insights into the structural features that are crucial for high-affinity binding. This information can then guide the design of new analogues with improved affinity and selectivity. osti.govscispace.com
Key Pharmacophores and Structural Determinants of this compound Activity
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govnih.goveurekaselect.comresearchgate.net Identifying the key pharmacophores of this compound is essential for designing new molecules with similar or improved biological activity.
Influence of Substituent Modifications on Receptor Affinity and Efficacy
The affinity and efficacy of this compound derivatives at their target receptors are highly sensitive to modifications of their chemical structure. nih.govnih.gov SAR studies on related imidazoline compounds have provided valuable insights into the influence of various substituents.
For ligands targeting imidazoline and α-adrenergic receptors, the following structural elements are generally considered important:
The Imidazoline Ring: The 2-aminoimidazoline moiety is a critical component for activity, as it contains a basic nitrogen atom that is typically protonated at physiological pH and can engage in crucial ionic interactions with the receptor. nih.gov
The Aromatic Ring: The phenyl group of the N-benzyl substituent is involved in hydrophobic or aromatic interactions within the receptor binding pocket. Substituents on this ring can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity. chemrxiv.org For example, electron-withdrawing or electron-donating groups at different positions on the phenyl ring can have a significant impact on activity.
The Linker: The methylene bridge that connects the aniline nitrogen to the imidazoline ring provides the appropriate spatial orientation for the aromatic and imidazoline moieties to interact with their respective binding sites on the receptor. The length and flexibility of this linker are often critical for optimal activity. nih.gov
The following table summarizes the observed SAR for a series of N-benzyl-N'-(arylalkyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, which are structurally related to this compound and provide insights into the potential SAR of this compound derivatives.
| Compound | Substituent on Benzyl (B1604629) Ring | Effect on Glucose Tolerance in STZ Diabetic Rats (%) |
|---|---|---|
| 7a | H | ~60% |
| 7b | 2'-Cl | ~100% |
| 7f | 2',4'-diCl | ~100% |
| 7k | 4'-F | ~60% |
| 7l | 4'-Cl | ~50% |
Data adapted from: Chapleo, C. B., et al. (1995). J. Med. Chem., 38(24), 4887-4890.
These data suggest that chloro-substitution on the benzyl ring, particularly at the 2' and 2',4' positions, enhances the desired biological activity in this series of compounds.
Conformational Analysis and Bioactive Conformations of this compound Analogues
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.comnih.govacs.org The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional conformation, known as the bioactive conformation, which allows it to bind effectively to its receptor.
Studies on related phenylimidazoline derivatives have shown that they can exist in different conformations, such as extended or folded forms. acs.org The preferred conformation is influenced by the nature of the substituents and the surrounding environment. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of different conformers and to predict the most stable and likely bioactive conformations. nih.govmdpi.com Understanding the bioactive conformation of this compound and its analogues is crucial for the rational design of new compounds with improved activity, as it allows for the incorporation of structural features that favor the desired conformation.
Ligand Efficiency Metrics in this compound SAR Optimization
Ligand efficiency (LE) is a useful metric in drug discovery that relates the potency of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is used to assess the quality of hits and leads and to guide their optimization. The goal is to increase potency without excessively increasing the size and lipophilicity of the molecule, which can lead to poor pharmacokinetic properties.
The formula for Ligand Efficiency is:
LE = -ΔG / N
where:
ΔG is the Gibbs free energy of binding
N is the number of heavy atoms
In the context of this compound SAR, LE metrics can be applied to compare the binding efficiency of different analogues. By calculating the LE for each compound in a series, medicinal chemists can identify which modifications lead to a more efficient use of molecular size to achieve high affinity. This helps to avoid "molecular obesity" and to develop drug candidates with a better balance of properties.
For example, when comparing two analogues with similar potency, the one with the higher ligand efficiency would be considered a more promising starting point for further optimization. This approach encourages the development of smaller, more potent, and more "drug-like" molecules.
Preclinical Research Methodologies and Models for Phenamazoline Investigations
In Vitro Experimental Models in Phenamazoline Research
In vitro models provide a controlled environment to investigate the direct effects of this compound at the cellular and molecular level, free from the complexities of a whole biological system. sigmaaldrich.comnih.gov These methods are fundamental for initial screening and detailed mechanistic studies.
Cell-based assays are instrumental in determining how this compound interacts with its target receptors and the subsequent intracellular signaling cascades it triggers. sigmaaldrich.compharmaron.com These assays typically utilize immortalized cell lines or primary cells that naturally or recombinantly express the receptors of interest, such as imidazoline (B1206853) and adrenergic receptors. pharmaron.comprecisionformedicine.com
Researchers employ a range of techniques to quantify receptor activation and signaling. pharmaron.comfrontiersin.org These can include measuring changes in second messengers, such as cyclic AMP (cAMP) and inositol (B14025) phosphates, or monitoring ion flux across the cell membrane. pharmaron.com High-content imaging systems can provide detailed, image-based phenotypic measurements of cellular responses to this compound. selvita.com Another common approach is the use of reporter gene assays, where receptor activation leads to the expression of a quantifiable protein, such as luciferase or green fluorescent protein. sigmaaldrich.com Furthermore, techniques like Förster resonance energy transfer (FRET) can be used to study the kinetics of protein interactions following receptor activation. nih.gov
Specific examples of cell-based assays relevant to this compound research include:
Receptor Binding Assays: These assays determine the affinity and selectivity of this compound for various receptor subtypes. Radioligand binding assays, where a radiolabeled compound known to bind to the receptor is displaced by this compound, are a classic example. pharmaron.com
Functional Assays: These measure the physiological response of the cell to receptor activation by this compound. This could involve measuring changes in membrane potential, intracellular calcium levels, or the activity of specific signaling proteins. pharmaron.comprecisionformedicine.com For instance, the activation of certain G-protein coupled receptors by this compound can be assessed by measuring changes in GTPγS binding.
The data generated from these assays, such as EC50 (half-maximal effective concentration) and Ki (inhibition constant) values, are critical for characterizing the potency and efficacy of this compound as a receptor agonist or antagonist.
Interactive Data Table: Parameters Measured in Cell-Based Assays for this compound
| Assay Type | Parameter Measured | Purpose | Example Technique(s) |
| Receptor Binding | Affinity (Ki), Selectivity | To determine how strongly and specifically this compound binds to target receptors. | Radioligand Displacement Assays |
| Functional - Second Messenger | cAMP, IP3/DAG, Calcium levels | To quantify the intracellular signaling pathways activated by this compound. | ELISA, FRET-based sensors, Fluorescent dyes |
| Functional - Reporter Gene | Luciferase, GFP expression | To measure receptor activation through a downstream transcriptional response. | Luminescence/Fluorescence plate readers |
| Functional - Ion Flux | Changes in membrane potential | To assess the effect of this compound on ion channel activity. | Patch-clamp, Fluorescent membrane potential dyes |
| High-Content Imaging | Cell morphology, protein translocation | To analyze multiple cellular parameters and phenotypic changes simultaneously. | Automated microscopy and image analysis |
Isolated tissue preparations serve as an intermediate model between cell-based assays and whole-animal studies. These ex vivo experiments use tissues or organs that are kept viable in an organ bath, allowing for the study of this compound's effects on complex physiological responses in a more integrated system than cultured cells. sigmaaldrich.com This methodology is particularly useful for characterizing the functional consequences of receptor activation in a specific tissue, such as vasoconstriction or relaxation in blood vessels, or changes in heart rate in isolated atria.
For a compound like this compound, which is known to have vasoconstrictive properties, isolated arterial rings from animals such as rats or rabbits are a common model. google.com The tissue is mounted in an organ bath filled with a physiological salt solution, and changes in tension are measured in response to the application of this compound. This allows for the determination of its contractile or relaxant effects and the elucidation of the receptor subtypes involved by using selective antagonists.
Biochemical assays are employed to investigate the direct interaction of this compound with specific enzymes. nuvisan.commurigenics.com These assays are performed in a cell-free system and focus on the molecular interaction between the compound and the purified enzyme. murigenics.com This allows for the precise determination of whether this compound acts as an inhibitor, activator, or substrate for a particular enzyme. nih.gov
Interactive Data Table: Types of Biochemical Assays for this compound
| Assay Type | Purpose | Key Parameters | Example Application |
| Enzyme Inhibition Assay | To determine if this compound inhibits the activity of a specific enzyme. | IC50, Ki | Assessing potential off-target effects on metabolic enzymes like cytochrome P450s. |
| Enzyme Activation Assay | To determine if this compound enhances the activity of a specific enzyme. | EC50, Vmax | Investigating potential novel mechanisms of action. |
| Binding Assays | To measure the direct binding of this compound to a purified enzyme or protein. | Kd (dissociation constant) | Confirming direct interaction with a target protein. |
Isolated Tissue Preparations for Functional Characterization
In Vivo Non-Human Animal Models in this compound Studies
The choice of an appropriate animal model is critical for the relevance and translatability of preclinical findings. cureraredisease.orgnih.gov For research on receptor agonists like this compound, several factors are considered:
Species-Specific Receptor Homology and Distribution: The amino acid sequence and tissue distribution of the target receptors (e.g., imidazoline and adrenergic receptors) should be comparable to humans. biocytogen.com
Physiological Relevance: The animal model should exhibit physiological processes that are analogous to those being studied in humans. nih.gov For instance, when studying cardiovascular effects, models with similar cardiovascular physiology are preferred.
Genetic Background: The genetic makeup of the animal strain can influence drug response. Inbred strains are often used to ensure genetic consistency and reduce variability in experimental results. biocytogen.com
Availability of Research Tools: The availability of validated behavioral paradigms, surgical procedures, and analytical techniques for a particular species is also a key consideration.
Commonly used animal models in pharmacological research include rodents (mice and rats) due to their well-characterized genetics, relatively low cost, and ease of handling. cureraredisease.orgnih.gov For certain studies, larger animals may be used if their physiological systems more closely mimic human responses. cn-bio.com
A variety of behavioral and physiological research paradigms are used to assess the effects of this compound in vivo. These paradigms are designed to measure specific physiological functions or behaviors that are relevant to the compound's mechanism of action.
Behavioral Paradigms:
Locomotor Activity: The "Actimeter test" can be used to assess spontaneous motor activity, including horizontal and vertical movements, which can provide insights into the sedative or stimulant effects of a compound. farmaciajournal.com
Conditioned Place Preference (CPP): This model is used to evaluate the rewarding or aversive properties of a substance. researchgate.net
Physiological Paradigms:
Cardiovascular Monitoring: In anesthetized or conscious animals, parameters such as blood pressure, heart rate, and vascular resistance can be continuously monitored following the administration of this compound to determine its cardiovascular effects.
Nociception Models: To investigate potential analgesic effects, models such as the hot-plate test, tail-flick test, or the formalin test are used to assess the animal's response to a painful stimulus. nih.govresearchgate.net
Through these carefully selected in vitro and in vivo models, a comprehensive preclinical profile of this compound can be established, providing a solid foundation for any potential future clinical development.
Systemic Investigations in Integrated Biological Systems
Due to a notable scarcity of direct preclinical research focusing on the systemic effects of this compound in integrated biological systems, this section draws upon available data from its parent compound, antazoline (B1665563), and other related imidazoline receptor agonists. This approach allows for an inferred understanding of this compound's potential systemic profile, particularly concerning its interactions with cardiovascular and respiratory systems. It is crucial to recognize that these findings are extrapolated and may not entirely represent the specific actions of this compound.
Preclinical studies on antazoline, an ethylenediamine (B42938) derivative from which this compound is derived, have provided some insights into its systemic actions. drugcentral.org Research indicates that antazoline possesses histamine (B1213489) H1 antagonistic properties, which can influence various physiological systems. drugcentral.org
In studies on related imidazoline receptor agonists, such as clonidine (B47849) and moxonidine (B1115), the systemic effects are more extensively documented. These agents are known to act on central imidazoline I1 receptors, leading to a reduction in sympathetic outflow. nih.govlarvol.comresearchgate.net This central action results in systemic effects, most notably a decrease in blood pressure. nih.gov
The following data tables summarize key findings from preclinical and clinical studies on antazoline and other relevant imidazoline agonists, which may provide a basis for understanding the potential systemic effects of this compound.
Table 1: Observed Systemic Effects of Antazoline in Preclinical and Clinical Investigations
| System | Observed Effect | Study Context | Citation |
| Cardiovascular | Prolongation of P wave, QRS duration, and QT/QTc interval | Human pharmacokinetic study of intravenous antazoline mesylate | mdpi.com |
| Increase in sinus rhythm and prolonged interatrial conduction | Study during ablation of supraventricular arrhythmias | mdpi.com | |
| Potential for cardiac irregularities upon systemic absorption | Product information based on clinical use | medsinfo.com.au | |
| Nervous | Sedative properties | General description of antazoline | drugcentral.org |
| Immune | Potential immunosuppressive effect | Study on transplanted cadaver kidneys | researchgate.net |
Table 2: Systemic Cardiovascular Effects of Selected Imidazoline Receptor Agonists
| Compound | Primary Mechanism of Action | Key Cardiovascular Effects | Animal/Study Model | Citation |
| Clonidine | Central α2-adrenergic and I1-imidazoline receptor agonist | Hypotension, Bradycardia | General review of imidazoline drugs | researchgate.net |
| Moxonidine | Selective I1-imidazoline receptor agonist | Hypotension | General review of imidazoline drugs | larvol.comresearchgate.net |
| Rilmenidine (B1679337) | Selective I1-imidazoline receptor agonist | Hypotension | General review of imidazoline drugs | larvol.com |
The systemic investigation of these related compounds underscores the potential for this compound to exert significant effects on the cardiovascular system. As a sympathomimetic agent developed as a vasoconstrictor, its systemic actions would likely involve an increase in blood pressure, contrary to the hypotensive effects of centrally acting imidazoline agonists like clonidine. The antihistaminic properties inherited from antazoline could also contribute to a complex systemic profile, potentially involving the respiratory and immune systems.
Further preclinical research using integrated biological systems is essential to delineate the specific systemic pharmacological profile of this compound, moving beyond inference from related compounds to direct empirical evidence.
Advanced Analytical Techniques in Phenamazoline Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment of Phenamazoline and its Metabolites (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental to the chemical sciences for determining the structure of unknown compounds and verifying the identity of synthesized molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly employed methods for the structural elucidation of organic molecules and their metabolites. numberanalytics.comjeolusa.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. numberanalytics.com For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For instance, the methylene (B1212753) protons within the imidazoline (B1206853) ring typically produce characteristic signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding network of the molecule. These methods are indispensable for unequivocally identifying the structure of this compound and distinguishing it from potential isomers or byproducts. Furthermore, NMR is crucial for characterizing metabolites, where subtle structural changes must be precisely identified.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound with high accuracy. numberanalytics.com Techniques like electrospray ionization (ESI) are coupled with high-resolution mass analyzers to obtain a precise mass-to-charge (m/z) ratio of the molecular ion. The fragmentation pattern of the molecule, obtained through tandem mass spectrometry (MS/MS), provides a virtual fingerprint that helps to piece together its structural components. numberanalytics.com This is particularly valuable in metabolite identification, where the mass shift from the parent drug can indicate the type of metabolic transformation that has occurred (e.g., hydroxylation, glucuronidation). The combination of liquid chromatography with mass spectrometry (LC-MS) is a standard approach for analyzing complex mixtures containing a parent drug and its metabolites.
The combined application of NMR and MS provides a definitive structural confirmation that is often required for regulatory purposes and publication in scientific literature. jeolusa.com While MS offers superior sensitivity for detecting trace amounts, NMR provides unambiguous structural detail, making the two techniques highly complementary.
Table 1: Key Spectroscopic Techniques in this compound Analysis
| Technique | Information Provided | Application in this compound Research |
|---|
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | - Confirms the presence of the imidazoline ring and other structural motifs.
Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating this compound and its metabolites from the complex components of biological matrices such as blood, plasma, urine, and tissue homogenates. This separation is a critical prerequisite for accurate quantification, which is fundamental to pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. In a typical application for this compound analysis, a reversed-phase (RP) C18 column would be used. The separation is achieved by passing the sample, dissolved in a mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), through the column under high pressure. The different affinities of this compound and its metabolites for the stationary phase of the column result in their separation. Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). HPLC methods are developed and validated to ensure they are sensitive, specific, and reproducible for quantifying the compound in biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for volatile or semi-volatile compounds. For non-volatile compounds like many pharmaceuticals, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. In this process, the sample is vaporized and separated in a gaseous mobile phase within a capillary column before being detected by a mass spectrometer. GC-MS provides excellent separation efficiency and highly specific identification based on both the retention time of the compound and its mass spectrum. It is a well-established method for detecting drugs and their metabolites in biological samples, including blood and urine.
Table 2: Chromatographic Methods for this compound Quantification
| Technique | Principle | Typical Application |
|---|
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | - Routine quantification in quality control.
Advanced Imaging Techniques for Receptor Localization and Ligand Binding in Tissues
Understanding the therapeutic action of this compound requires visualizing its interaction with its molecular target, the imidazoline I₂ binding site (I₂BS), within living tissues. Advanced imaging techniques, particularly Positron Emission Tomography (PET), allow for the non-invasive mapping and quantification of these receptor sites in the brain and other organs.
Positron Emission Tomography (PET) is a nuclear imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure physiological processes. For this compound research, this involves using a PET ligand that is selective for the I₂BS. A candidate ligand is labeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C). When injected into a subject, this radiotracer travels through the body and binds to the I₂BS receptors. The positron emissions are detected by the PET scanner, allowing for the creation of a three-dimensional map showing the density and distribution of the receptors.
Several novel PET ligands have been developed and evaluated for imaging I₂BS, including ¹¹C-BU99008 and ¹¹C-FTIMD . Studies using these tracers in animal models and humans have shown a heterogeneous distribution of I₂BS in the brain, with high densities observed in regions like the thalamus and globus pallidus, and lower densities in the cerebellum. These imaging studies are critical for several reasons:
They confirm the presence and location of the drug's target in living systems.
They allow researchers to study changes in receptor density associated with various neurological disorders.
They can be used to confirm that a drug like this compound engages its target in the brain at therapeutic doses (receptor occupancy studies).
In vitro autoradiography using tritiated ligands like [³H]BU224 is another key technique that complements PET imaging by providing higher-resolution images of receptor distribution in tissue slices.
Table 3: Advanced Imaging Ligands for I₂ Binding Sites
| Ligand | Technique | Key Finding | Reference |
|---|---|---|---|
| ¹¹C-BU99008 | PET | Good brain penetration; distribution consistent with known I₂BS densities; allows for in vivo quantification. | |
| ¹¹C-FTIMD | PET | Demonstrated ability to image I₂BS in rats and monkeys, though with a potentially low specific signal. | |
| [³H]BU224 | Autoradiography | High-affinity labeling of I₂BS in brain tissue sections, confirming distribution patterns. | |
| ¹⁸F-FEBU | PET | Rapid uptake in brain regions; binding blocked by other I₂BS ligands, confirming specificity. |
Electrochemical Methods for Detection and Characterization in this compound Research
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions of the analyte at an electrode surface.
The development of an electrochemical sensor for this compound would likely involve modifying an electrode surface to enhance sensitivity and selectivity. Materials such as carbon nanotubes, graphene, or specific polymers can be used to create a nanocomposite that facilitates the electron transfer process during the electrochemical reaction of this compound.
Cyclic Voltammetry (CV) is a common technique used to characterize the electrochemical behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that shows the oxidation and reduction peaks specific to this compound. This provides information about the reaction mechanism.
For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) would be employed. These methods can achieve very low detection limits, making them suitable for determining the concentration of this compound in pharmaceutical formulations and potentially in biological fluids after an extraction step. The key advantage of electrochemical sensors is their potential for miniaturization and integration into portable devices for real-time analysis.
Table 4: Principles of Electrochemical Analysis for this compound
| Technique | Principle | Purpose in this compound Research |
|---|
| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep. | - Characterize the redox properties of this compound.
Chemometric Approaches for Analytical Data Interpretation in this compound Studies
Chemometrics applies mathematical and statistical methods to extract maximum useful information from chemical data. In this compound research, the large and complex datasets generated by spectroscopic and chromatographic instruments can be effectively analyzed using chemometric tools to reveal underlying relationships and build predictive models.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a cornerstone of chemometric analysis. In the context of this compound, these models correlate variations in the chemical structure of related imidazoline compounds with their biological activity or physicochemical properties (like chromatographic retention). For example, a Quantitative Structure-Retention Relationship (QSRR) model could be developed to predict the HPLC retention time of this compound and its metabolites based on calculated molecular descriptors (e.g., lipophilicity, polar surface area). This can aid in the tentative identification of unknown metabolites in a chromatogram.
Multivariate regression techniques like Partial Least Squares (PLS) and Multiple Linear Regression (MLR) are used to build these models. Principal Component Analysis (PCA) is another powerful tool used for exploratory data analysis. PCA can reduce the dimensionality of complex datasets (e.g., multiple spectra or chromatograms) and visualize the main sources of variation, helping to classify samples or identify patterns related to metabolic changes. The application of these methods allows for a more profound interpretation of analytical data, aiding in drug design, metabolite profiling, and understanding the factors that govern the compound's behavior in analytical systems.
Table 5: Application of Chemometrics in this compound Research
| Chemometric Method | Description | Potential Application |
|---|
| Principal Component Analysis (PCA) | A dimensionality-reduction technique that identifies the main patterns of variation in a dataset. | - Exploratory analysis of spectroscopic or chromatographic data.
Future Research Directions and Theoretical Considerations for Phenamazoline
Exploration of Novel Receptor Targets and Polypharmacology of Phenamazoline
Future research into this compound is poised to expand beyond its currently understood interactions with adrenergic and imidazoline (B1206853) receptors. The concept of polypharmacology, where a single compound interacts with multiple targets, is central to understanding the complete therapeutic and off-target effects of many drugs. For imidazoline derivatives like this compound, there is a significant precedent for multi-receptor activity.
Historically, many imidazoline ligands were identified through their affinity for α-adrenergic receptors, with their affinity for distinct imidazoline binding sites discovered later. This dual affinity is a key characteristic of compounds like clonidine (B47849) and moxonidine (B1115). The challenge and opportunity lie in systematically screening this compound against a wider array of receptors to uncover a more complete binding profile. This exploration could reveal novel therapeutic applications or explain known side effects.
The imidazoline receptors themselves are not fully characterized, often referred to as orphan proteins, and are classified into subtypes including I₁, I₂, and I₃. The incomplete understanding of these primary targets means that research into ligands like this compound often relies on functional assays and binding studies with radiolabeled ligands such as [³H]-idazoxan. A significant future direction is the de-orphanization of these receptors, which would enable more precise, target-based drug design.
Furthermore, the discovery of new bis-imidazoline derivatives as potent ligands for the CXCR4 chemokine receptor highlights the potential for the imidazoline scaffold to interact with entirely different receptor families. This opens a speculative but promising avenue for investigating this compound's activity at chemokine receptors or other G protein-coupled receptors (GPCRs) involved in inflammatory or immune responses. A systematic screening approach could unveil unexpected and therapeutically valuable interactions.
Table 1: Known and Potential Receptor Targets for Imidazoline Derivatives
| Receptor Class | Specific Examples | Known Interaction with Imidazolines | Potential Relevance for this compound |
| Adrenergic Receptors | α₁-AR, α₂-AR | Yes, many imidazolines are agonists or antagonists. | Primary known target class. |
| Imidazoline Receptors | I₁-R, I₂-R, I₃-R | Yes, by definition. | Primary known target class. |
| Chemokine Receptors | CXCR4 | Yes, demonstrated with novel bis-imidazoline compounds. | Unexplored, potential novel target. |
| Serotonin Receptors | 5-HT₂A | Yes, part of multi-target profiles for newer antipsychotics. | Unexplored, potential for CNS applications. |
| Dopamine Receptors | D₂ | Yes, part of multi-target profiles for newer antipsychotics. | Unexplored, potential for CNS applications. |
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful, systems-level approach to understanding the action of this compound. While specific omics studies on this compound are not yet prevalent, the potential for this approach in imidazoline receptor research is recognized.
Proteomics: This could be the key to definitively identifying the protein structures of the I₁, I₂, and I₃ imidazoline receptors. By using this compound or other high-affinity ligands as a probe in affinity chromatography-mass spectrometry experiments, researchers could isolate and identify the receptor proteins from tissue samples. This would represent a monumental leap forward, moving from orphan binding sites to fully characterized targets.
Genomics and Transcriptomics: These technologies can identify genetic variations that influence an individual's response to this compound. Genome-wide association studies (GWAS) could correlate specific gene polymorphisms with therapeutic efficacy or adverse reactions. Transcriptomics (e.g., RNA-Seq) could analyze how this compound alters gene expression in target tissues, revealing the downstream cellular pathways it modulates. This could help elucidate its mechanism of action in complex conditions like neurodegenerative diseases, where I₂ receptors are known to be altered.
Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how this compound affects cellular metabolism. This is particularly relevant for the I₃ receptor, which is implicated in insulin (B600854) secretion. Metabolomic studies could clarify the metabolic consequences of this compound's activity and identify biomarkers of its effect.
Integrating data from these different omics levels would provide a comprehensive picture of this compound's physiological impact, paving the way for personalized medicine and the identification of new therapeutic indications.
Advancements in Computational Modeling and Predictive Pharmacology of this compound
Computational modeling and simulation are indispensable tools for modern drug discovery, enabling researchers to predict and rationalize the behavior of molecules like this compound at an atomic level. These methods can accelerate the research process, reduce costs, and provide insights that are difficult to obtain through experimental methods alone.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its receptor. For this compound, docking studies could be used to model its interaction with the known crystal structures of α-adrenergic receptors and homology models of imidazoline receptors. This would help identify key amino acid residues involved in binding and explain its affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-receptor complex over time, providing a dynamic view of the binding process. This can be used to assess the stability of a predicted binding pose, understand how the ligand induces conformational changes in the receptor, and calculate binding free energies for a more accurate prediction of affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing and testing a library of this compound analogs, a robust QSAR model could be developed. This model would then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more potent and selective molecules.
These computational approaches can be integrated into a predictive pharmacology workflow to design novel molecules with improved properties, such as enhanced selectivity for a specific imidazoline receptor subtype or a desired polypharmacological profile.
Table 2: Computational Modeling Techniques in this compound Research
| Technique | Description | Application for this compound |
| Homology Modeling | Creating a 3D model of a target protein based on the known structure of a related protein. | Build models of imidazoline receptors, for which no crystal structures exist. |
| Molecular Docking | Predicting the binding pose of a ligand within a receptor's binding site. | Identify key interactions between this compound and its targets; screen virtual libraries for new ligands. |
| Molecular Dynamics (MD) | Simulating the movement of atoms in a system over time. | Assess the stability of the binding pose; understand receptor activation mechanisms. |
| QSAR | Correlating chemical structure with biological activity. | Predict the activity of novel this compound analogs to guide synthesis. |
| Virtual Screening | Using computational methods to search large compound libraries for potential hits. | Identify new potential ligands for imidazoline or other receptors from vast chemical databases. |
Challenges and Opportunities in this compound Research Methodology
The path forward for this compound research is marked by both significant challenges and compelling opportunities.
Challenges:
Unidentified Receptor Structures: The most significant hurdle is the lack of definitive protein structures for the imidazoline receptor subtypes. This absence of a clear target structure hampers rational, structure-based drug design and forces reliance on more classical pharmacological methods.
Ligand Non-Selectivity: this compound, like many first-generation imidazoline ligands, exhibits affinity for both imidazoline and α-adrenergic receptors. This cross-reactivity makes it difficult to attribute a specific physiological effect to a single receptor, complicating the interpretation of experimental results.
Lack of Research Tools: The historical scarcity of highly selective ligands, antibodies, and other research tools has slowed progress in the field. While improving, this remains a limitation for detailed mechanistic studies.
Opportunities:
Therapeutic Potential in Neurodegeneration: The observed alteration of I₂-imidazoline receptor density in various neurodegenerative diseases, including Alzheimer's, presents a major therapeutic opportunity. Developing selective I₂ ligands like this compound could offer a novel approach to treating these devastating conditions.
Developing Selective Ligands: The successful creation of highly selective I₂ ligands such as tracizoline (B1236551) and benazoline proves that overcoming the challenge of non-selectivity is possible. Applying similar medicinal chemistry strategies to the this compound scaffold could yield invaluable tool compounds and potential clinical candidates.
Targeting I₁ Receptors for Hypertension: Newer antihypertensive drugs like moxonidine and rilmenidine (B1679337) achieve their effect by selectively targeting I₁-imidazoline receptors over α₂-adrenoceptors, resulting in fewer side effects like sedation. This provides a clear rationale for optimizing this compound or its analogs to achieve high I₁-selectivity for cardiovascular applications.
Advanced Methodologies: The application of cutting-edge techniques, including the omics technologies and computational modeling discussed previously, provides an unprecedented opportunity to overcome existing challenges and rapidly advance our understanding of this compound's pharmacology.
Conceptual Frameworks for Understanding Ligand Bias and Functional Selectivity in this compound Agonism
A critical theoretical concept for the future study of this compound is functional selectivity, also known as biased agonism. This framework posits that a ligand, upon binding to a single GPCR, can stabilize different receptor conformations, each preferentially activating a distinct downstream signaling pathway (e.g., G protein-dependent vs. β-arrestin-dependent pathways).
Since this compound is an agonist at α-adrenergic receptors, which are canonical GPCRs, it is highly probable that its activity can be understood through the lens of functional selectivity. A traditional agonist might activate both G protein and β-arrestin pathways, but a biased agonist could, for instance, be G protein-biased, activating the therapeutic pathway while avoiding the β-arrestin pathway that might be associated with receptor desensitization or adverse effects.
Future research should aim to characterize the "signaling signature" of this compound at each of its GPCR targets. This would involve:
Mapping Pathway Activation: Using cell-based assays to quantify the activation of various G protein subtypes (Gαs, Gαi, Gαq) and the recruitment of β-arrestin in response to this compound.
Identifying Biased Analogs: Synthesizing and screening derivatives of this compound to identify compounds that exhibit a strong bias for one pathway over another.
Correlating Bias with Effect: Linking specific signaling profiles to desired therapeutic outcomes versus unwanted side effects.
Understanding and engineering functional selectivity could allow for the development of next-generation this compound-based therapeutics with superior efficacy and safety profiles. This represents a shift from simply measuring binding affinity to understanding the qualitative nature of a ligand's functional response.
Table 3: Conceptual Framework of Functional Selectivity for this compound at a GPCR
| Signaling Pathway | Potential Physiological Consequence | Potential for this compound Research |
| G Protein Activation | Primary therapeutic effects (e.g., vasoconstriction, blood pressure regulation). | Quantify this compound's potency and efficacy for this pathway. |
| β-Arrestin Recruitment | Receptor desensitization, internalization, and activation of separate signaling cascades (e.g., MAP kinase). | Determine if this pathway is linked to tolerance or adverse effects. |
| Biased Agonism | A ligand selectively activates one pathway over the other. | Design analogs of this compound that are biased toward the therapeutic G protein pathway, potentially reducing side effects. |
Q & A
Basic Research Questions
Q. How can researchers design a feasible experimental framework for studying Phenamazoline’s pharmacological mechanisms?
- Methodological Answer : Use the FINERMAPS framework to ensure feasibility, novelty, and ethical alignment. For example:
- Feasibility : Assess access to analytical tools (e.g., HPLC, mass spectrometry) for quantifying this compound metabolites .
- Novelty : Prioritize understudied pathways, such as its interaction with adrenergic receptors, based on literature gaps.
- Ethical Compliance : Adhere to guidelines for in vitro or animal studies, ensuring proper Institutional Review Board (IRB) approvals if human tissue is involved .
Q. What are the best practices for structuring the methodology section in this compound research papers?
- Methodological Answer :
- Protocol Clarity : Detail sample preparation (e.g., solvent systems, purity standards) and statistical methods (e.g., ANOVA for dose-response curves) .
- Precision : Report numerical data to reflect instrument precision (e.g., ±0.01 mg/mL for concentration measurements) and avoid unsupported claims of "significance" without p-values .
Q. How can researchers identify reliable chemical data sources for this compound synthesis and analysis?
- Methodological Answer :
- Use peer-reviewed databases (e.g., PubChem, ChemSpider) for structural and physicochemical properties.
- Cross-validate spectral data (NMR, IR) with published reference standards, avoiding non-peer-reviewed platforms like .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported efficacy across different experimental models?
- Methodological Answer :
- Systematic Review : Conduct meta-analyses to compare outcomes from in vitro, in vivo, and computational studies, highlighting model-specific biases (e.g., species differences in metabolism) .
- Mechanistic Replication : Design cross-validation experiments to isolate variables (e.g., pH sensitivity, enzymatic degradation) that may explain discrepancies .
Q. What advanced statistical models are suitable for analyzing this compound’s dose-dependent effects in heterogeneous populations?
- Methodological Answer :
- Mixed-Effects Models : Account for inter-individual variability in pharmacokinetic studies, incorporating covariates like age or genetic polymorphisms .
- Bayesian Inference : Use prior data from analogous compounds (e.g., α-adrenergic agonists) to refine posterior probability estimates for rare adverse events .
Q. How can phenomenological frameworks enhance qualitative research on this compound’s patient-reported outcomes (e.g., in clinical trials)?
- Methodological Answer :
- Hermeneutic Analysis : Interpret patient interviews or focus group data to identify themes (e.g., subjective tolerance thresholds) .
- Iterative Data Collection : Adjust sampling strategies dynamically based on emerging narratives, ensuring alignment with the research question .
Q. What ethical and methodological considerations apply to longitudinal studies of this compound’s chronic toxicity?
- Methodological Answer :
- Participant Retention : Address attrition biases by implementing staggered follow-ups and incentives .
- Data Transparency : Pre-register hypotheses and analysis plans to mitigate post-hoc interpretation risks .
Methodological Guidelines for Data Interpretation
Q. How to align research objectives with analytical techniques in this compound studies?
- Methodological Answer :
- Objective-Driven Design : For bioavailability studies, pair LC-MS/MS for plasma quantification with receptor-binding assays to link pharmacokinetics and dynamics .
- Phased Studies : Split objectives into exploratory (e.g., metabolite identification) and confirmatory (e.g., toxicity screening) phases to optimize resource allocation .
Q. What strategies ensure rigor in interpreting conflicting in silico and empirical data for this compound’s binding affinity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
